1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide belongs to a class of fused bicyclic heterocycles featuring a tetrahydrothienoimidazolone core with 5,5-dioxide modification. Its structure includes two aromatic substituents: a 4-methoxyphenyl (electron-donating group) and a 4-nitrophenyl (electron-withdrawing group).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-27-15-8-6-13(7-9-15)20-17-11-28(25,26)10-16(17)19(18(20)22)12-2-4-14(5-3-12)21(23)24/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNDFLGKHMYKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Calculated based on core structure (C5H6N2O3S) and substituents.
†Estimated; ‡Molecular formula inferred from similar analogs.
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Withdrawing Groups :
- The target compound’s 4-methoxyphenyl group donates electrons via resonance, while the 4-nitrophenyl group withdraws electrons. This contrast may enhance polarization, affecting dipole moments and crystal packing .
- Fluorine (in ) and chlorine () substituents withdraw electrons, reducing basicity compared to methoxy or methyl groups.
Solubility and Boiling Points :
- Nitro groups generally reduce aqueous solubility due to hydrophobicity, whereas methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- The o-tolyl/p-tolyl analog () has a predicted boiling point of 581.2°C, higher than the target compound due to increased van der Waals interactions from methyl groups.
Synthetic Considerations :
Research Implications
The target compound’s nitro group could facilitate hydrogen bonding in crystal structures, while the methoxy group may enhance bioavailability. Further studies should explore:
Q & A
Q. What are the established synthetic routes for this compound, and what key parameters influence yield?
The synthesis involves multi-step reactions, including cyclization and substitution steps. Key steps include:
- Cyclization : Formation of the thienoimidazole core under reflux conditions with catalysts like acetic acid .
- Substitution : Introduction of 4-methoxyphenyl and 4-nitrophenyl groups via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Oxidation : Sulfone formation using oxidizing agents like m-CPBA in dichloromethane .
Critical Parameters :
Q. Which spectroscopic techniques confirm structural integrity and purity?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and sulfone groups (δ 40–45 ppm for quaternary carbons) .
- IR Spectroscopy : Confirm sulfone (1320–1160 cm⁻¹, S=O stretching) and nitro groups (1520–1350 cm⁻¹) .
- HPLC-MS : Purity >95% with ESI+ showing [M+H]⁺ at m/z 455.2 .
Advanced Questions
Q. How can conflicting solubility data across studies be resolved experimentally?
Discrepancies arise from solvent polarity and crystallinity variations. A systematic approach includes:
- Solvent Screening : Test solubility in 10 solvents (e.g., DMSO, THF, chloroform) at 25°C and 50°C .
- Crystallinity Analysis : Use XRD to correlate solubility with amorphous vs. crystalline forms .
- Data Normalization : Report solubility as mg/mL ± SD across triplicate trials.
Example Solubility Profile :
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | 12.3 ± 0.5 |
| Ethanol | 2.1 ± 0.2 |
| Water | <0.1 |
Q. What reaction mechanisms underpin the formation of the thienoimidazole core?
The core forms via a [3+2] cycloaddition between a thiophene precursor and an imine intermediate. Key steps:
- Thiophene Activation : Electrophilic substitution at the α-position using Br₂/H₂SO₄ .
- Imine Formation : Condensation of 4-methoxyaniline with glyoxal, catalyzed by HCl .
- Cycloaddition : DFT studies show a concerted mechanism with ΔG‡ = 85 kJ/mol .
Q. How can computational modeling predict biological target interactions?
Q. What structure-activity relationships (SAR) guide pharmacological optimization?
Modifying substituents alters bioactivity:
| Substituent | Activity (IC₅₀) | Notes |
|---|---|---|
| 4-Nitrophenyl | COX-2: 0.8 µM | Enhanced electron-withdrawing effect |
| 4-Methoxyphenyl | Antimicrobial: MIC 16 µg/mL (E. coli) | Electron-donating groups improve membrane penetration |
Methodological Considerations
- Contradiction Analysis : Replicate conflicting experiments (e.g., solubility assays) under standardized conditions .
- Advanced Synthesis : Use DoE (Design of Experiments) to optimize multi-variable reactions, reducing trial counts by 50% .
- Crystallography : SHELX software refines crystal structures, resolving bond-length ambiguities (e.g., S=O bond: 1.43 Å vs. 1.47 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
